
1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been extensively explored. In
Mechanism of Action
The mechanism of action of 1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is not fully understood. However, studies have suggested that the compound may exert its antimicrobial and antitumor effects by inhibiting the activity of certain enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole exhibits low toxicity in vitro, making it a potentially safe compound for use in scientific research. However, further studies are needed to determine its toxicity in vivo. This compound has also been shown to exhibit good solubility in water and organic solvents, making it a versatile compound for use in a range of research applications.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole in lab experiments is its potent antimicrobial and antitumor activity. This makes it a potentially useful compound for the development of new antimicrobial and anticancer therapies. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds with similar activity.
Future Directions
There are several future directions for research on 1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole. One area of research that holds promise is the development of new antimicrobial and antitumor therapies based on this compound. Further studies are also needed to determine its toxicity in vivo and to explore its potential applications in other areas of scientific research. Additionally, future research could focus on the synthesis of new derivatives of this compound to further explore its potential applications.
Synthesis Methods
The synthesis of 1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole can be achieved through several methods. One common method involves the reaction of 5-tert-butyl-2-propoxybenzenesulfonyl chloride with 2-methyl-5-nitroimidazole in the presence of a base. Another method involves the reaction of 2-methyl-5-nitroimidazole with 1-(5-tert-butyl-2-propoxyphenylsulfonyl)piperazine in the presence of a base. Both methods have been shown to yield high purity and good yields of the compound.
Scientific Research Applications
1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been widely studied for its potential applications in scientific research. One area of research that has shown promise is in the development of new antimicrobial agents. Studies have shown that this compound exhibits potent antimicrobial activity against a range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This compound has also been shown to exhibit antitumor activity in vitro, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
1-(5-tert-butyl-2-propoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-6-9-25-14-8-7-13(17(3,4)5)10-15(14)26(23,24)19-12(2)18-11-16(19)20(21)22/h7-8,10-11H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKMAXYDHBVTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

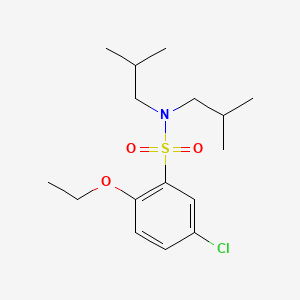
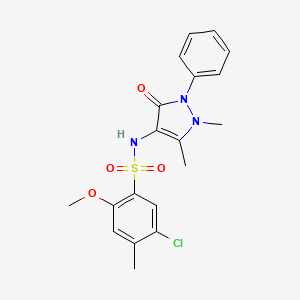

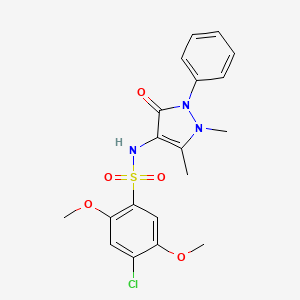

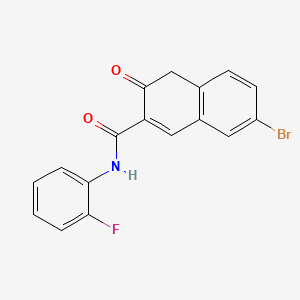
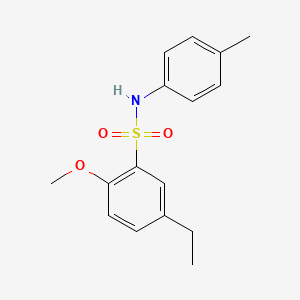
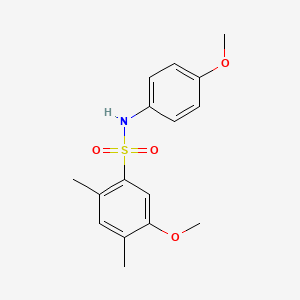


![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)


